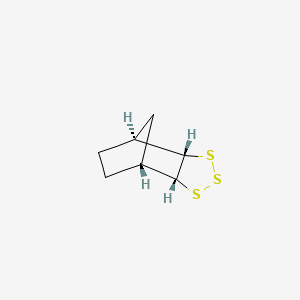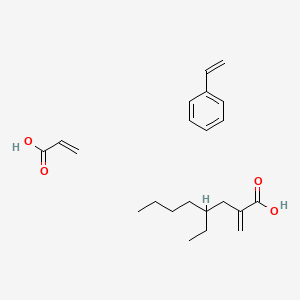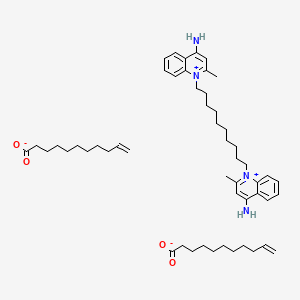
Dequalinium undecenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dequalinium undecenate is a quaternary ammonium cation and a derivative of dequalinium, which is known for its antimicrobial properties. This compound is commonly used as an antiseptic and disinfectant. It is effective against a broad spectrum of bacteria, fungi, and viruses, making it a valuable compound in medical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dequalinium undecenate involves the reaction of dequalinium chloride with undecenoic acid. The process typically includes the following steps:
Formation of Dequalinium Chloride: Dequalinium chloride is synthesized by reacting 1,10-decanediamine with 4-aminoquinaldine in the presence of hydrochloric acid.
Esterification: Dequalinium chloride is then reacted with undecenoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of dequalinium chloride are synthesized and purified.
Esterification in Bulk: The esterification reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dequalinium undecenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the undecenoate group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions
Major Products
Oxidation: Quinolinium derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinaldinium compounds
Wissenschaftliche Forschungsanwendungen
Dequalinium undecenate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cell membrane permeability and mitochondrial function.
Medicine: Investigated for its antimicrobial, antifungal, antiviral, and anticancer properties. .
Industry: Utilized in the production of disinfectants and antiseptics for healthcare and industrial settings
Wirkmechanismus
Dequalinium undecenate exerts its effects through multiple mechanisms:
Membrane Disruption: It integrates into microbial cell membranes, disrupting their integrity and leading to cell lysis.
Protein Denaturation: It denatures proteins involved in essential cellular processes such as respiration and glycolysis.
Mitochondrial Targeting: It selectively targets mitochondria, depleting mitochondrial DNA and inhibiting energy production
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dequalinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: A widely used disinfectant and antiseptic.
Cetylpyridinium Chloride: Commonly used in mouthwashes and throat lozenges
Uniqueness
Dequalinium undecenate is unique due to its broad-spectrum antimicrobial activity and its ability to target mitochondria specifically. This makes it particularly effective in treating infections and in research applications involving mitochondrial function .
Eigenschaften
CAS-Nummer |
20246-15-5 |
|---|---|
Molekularformel |
C52H78N4O4 |
Molekulargewicht |
823.2 g/mol |
IUPAC-Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;undec-10-enoate |
InChI |
InChI=1S/C30H38N4.2C11H20O2/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;2*1-2-3-4-5-6-7-8-9-10-11(12)13/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*2H,1,3-10H2,(H,12,13) |
InChI-Schlüssel |
ADVZBZHXUINOFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


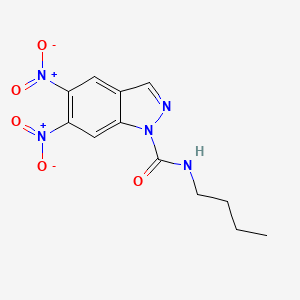

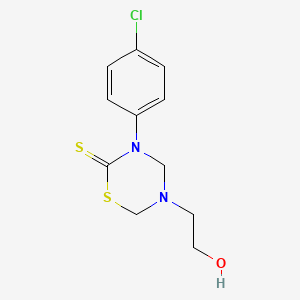
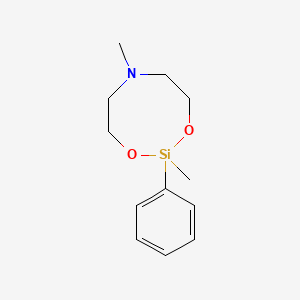
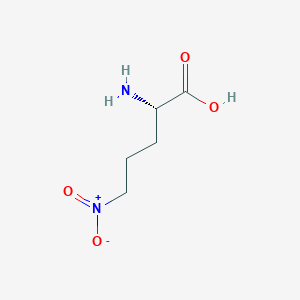
![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

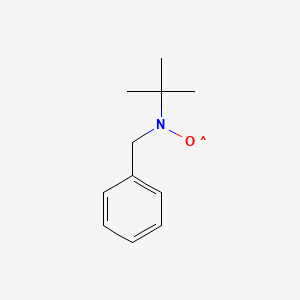
![8a-(3,4-Dichlorophenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B14703281.png)
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)

![5,11-Dimethyl[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14703301.png)
